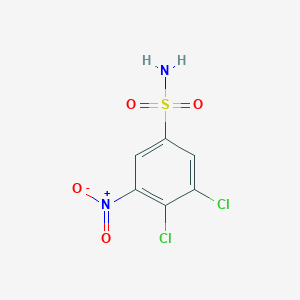

3,4-Dichloro-5-nitrobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4-dichloro-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOAVALRHBNIIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methodology

The most straightforward approach involves nitration of 3,5-dichlorobenzenesulfonamide . This process typically employs a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is conducted under controlled temperature conditions—usually between 0°C and 50°C—to selectively introduce the nitro group at the 4-position of the benzene ring, relative to the sulfonamide group.

Reaction Conditions

- Reagents: Concentrated nitric acid, sulfuric acid

- Temperature: 0°C to 50°C

- Duration: 30 minutes to 2 hours

- Yield: Typically high, with purity dependent on subsequent purification steps

Notes

- The nitration process must be carefully controlled to prevent over-nitration or formation of by-products.

- Post-reaction, the mixture is poured into ice water to precipitate the product, which is then filtered and washed.

Sulfonamide Formation via Chlorosulfonation and Amination

Methodology

An alternative route involves first synthesizing 2-nitrobenzenesulfonylchloride through chlorosulfonation, followed by amination with ammonia or amines to produce the sulfonamide.

Reaction Steps

- Chlorosulfonation: Treat benzene derivatives with chlorosulfuric acid to introduce sulfonyl chloride groups.

- Amination: React the sulfonyl chloride with ammonia or amines to form the sulfonamide.

Reaction Conditions

- Chlorosulfonation: Chlorosulfuric acid at 0°C to 50°C

- Amination: Reflux with ammonia or amines in suitable solvents like ethanol or water

Notes

- This method allows for high regioselectivity and yields.

- It is scalable for industrial production, with purification achieved through recrystallization.

Multi-step Synthesis Involving Nitration of Precursors

Methodology

A more complex but versatile approach involves multiple steps:

- Starting from 2,4-dichlorobenzoic acid , which is nitrated with concentrated nitric acid and sulfuric acid to afford methyl 2,4-dichloro-5-nitrobenzoate .

- Subsequent hydrolysis and conversion to benzenesulfonamide derivatives through chlorination and amination.

Research Findings

- A study demonstrates the nitration of methyl 2,4-dichloro-5-nitrobenzoate, followed by ester hydrolysis to yield the corresponding acid.

- The acid is then converted into sulfonamide derivatives via chlorination with thionyl chloride and subsequent amination reactions (see detailed synthesis in reference).

Reaction Conditions

- Nitration: 50°C with nitric acid and sulfuric acid

- Hydrolysis: Reflux with aqueous base

- Chlorination: Thionyl chloride at reflux

- Amination: Reflux with ammonia or amines

Research Findings and Practical Considerations

- Industrial scalability favors the chlorosulfonation and amination route, especially when high purity and yield are required.

- Laboratory synthesis often employs direct nitration of the sulfonamide due to its simplicity.

- Purification techniques such as recrystallization from ethanol or water are critical to obtain high-purity compounds.

- Reaction optimization involves controlling temperature, reagent ratios, and reaction time to minimize by-products and maximize yield.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dichloro-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of 3,4-dichloro-5-aminobenzenesulfonamide.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Drug Development:

DCNB has been explored for its potential as a pharmacophore in drug design, particularly for enzyme inhibitors and receptor antagonists. Its structural features allow it to interact with various biological targets, making it suitable for developing therapeutics aimed at specific diseases.

Antimicrobial Activity

Research indicates that DCNB exhibits antimicrobial properties against several bacterial strains. In vitro studies have shown its effectiveness in inhibiting bacterial growth, suggesting its potential use in developing new antibiotics.

Anticancer Properties

DCNB has demonstrated significant cytotoxicity against various cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells by interacting with key regulatory proteins. This property positions DCNB as a candidate for further investigation in cancer therapeutics.

Agrochemicals

As an intermediate in the synthesis of agrochemicals, DCNB can be utilized to produce herbicides and pesticides. Its ability to inhibit specific biochemical pathways makes it valuable in agricultural applications.

Materials Science

In the industrial sector, DCNB is used to produce specialty chemicals and materials. Its derivatives are employed in manufacturing polymers, coatings, and electronic materials due to their unique chemical properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of DCNB is essential for optimizing its biological activity. Modifications to the chemical structure can lead to variations in potency and selectivity against specific targets.

| Compound | Modification | IC50 (µM) | Notes |

|---|---|---|---|

| Parent | Original Structure | 4.70 | Lead compound with good activity against targets |

| Modified | Nitrogen Position Change | 16.1 | Significant loss of activity |

| Retained | Sulfonamide Group | 2.24 | Maintains potency; critical for interaction |

This table summarizes findings from studies highlighting how structural changes impact the compound's effectiveness.

Inhibition of Perforin-Mediated Lysis

A study demonstrated that DCNB effectively inhibits perforin-mediated lysis in immune cells, suggesting its potential as an immunomodulatory agent.

Anticancer Studies

Research involving various cancer cell lines showed that DCNB could significantly reduce cell viability, indicating its potential as a chemotherapeutic agent.

Antimicrobial Efficacy

In vitro tests revealed that DCNB possesses antimicrobial properties against several bacterial strains, supporting its potential use in treating infections.

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3,4-Dichloro-5-nitrobenzenesulfonamide with structurally related sulfonamide and nitrobenzene derivatives, emphasizing substituent effects, synthesis, and applications:

Key Observations:

Substituent Effects on Reactivity and Properties: Chlorine vs. Methyl Groups: The 2,4-dichloro derivative (283.13 g/mol) has a higher molecular weight than the 3,4-dimethyl analog (230.24 g/mol), reflecting chlorine’s greater atomic mass. Chlorine’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic aromatic substitution, whereas methyl groups (electron-donating) may stabilize the ring but reduce reactivity . Sulfonamide vs.

Synthetic Pathways: 2,4-Dichloro-5-nitrobenzenesulfonamide is synthesized via sulfonation of 2,4-dichloronitrobenzene using chlorosulfuric acid, followed by ammonolysis . In contrast, 3,4-dimethyl derivatives may require nitration of pre-substituted xylenes, as seen in phthalic anhydride precursor synthesis .

Applications :

- The 2,4-dichloro derivative is pivotal in antitumor/antiviral drug development due to its reactivity , while the 3,4-dimethyl analog is utilized in solubility models and drug delivery systems . The 1,2-dichloro-methylsulfonyl compound serves as a structural template for studying regioselective reactions .

Research Findings and Implications

- Positional Isomerism : The position of nitro and chloro substituents significantly impacts biological activity. For example, shifting chloro groups from 2,4- to 3,4-positions (as in the target compound) could alter steric and electronic profiles, affecting binding to biological targets.

- Thermal Stability : The 2,4-dichloro derivative’s melting point (176–178°C) suggests moderate thermal stability, likely shared by the 3,4-dichloro isomer due to similar molecular symmetry .

- NMR Signatures : Distinct ¹H NMR shifts for aromatic protons (e.g., δ 8.27–8.58 in DMSO-d₆) highlight the deshielding effects of electron-withdrawing groups, a trend expected in the 3,4-dichloro analog .

Biologische Aktivität

3,4-Dichloro-5-nitrobenzenesulfonamide (DCNB) is a compound that has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

DCNB is characterized by the following chemical structure:

- Chemical Formula : C₆H₄Cl₂N₂O₄S

- Molecular Weight : 239.07 g/mol

The presence of the nitro and sulfonamide groups in its structure allows DCNB to interact with various biological targets, influencing its activity.

DCNB exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes, which is crucial for its antimicrobial and anticancer properties.

- Receptor Binding : The compound may bind to certain receptors, modulating biochemical pathways involved in cellular processes.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that DCNB can induce oxidative stress by increasing ROS levels in cells, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that DCNB possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

- Table 1: Antimicrobial Efficacy of DCNB

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that DCNB could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

DCNB has shown promising results in various cancer cell lines. Its mechanism involves inducing cell cycle arrest and apoptosis.

- Table 2: Anticancer Activity of DCNB

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15.2 | Induction of apoptosis |

| A549 (lung) | 10.4 | Cell cycle arrest at G0/G1 phase |

| HeLa (cervical) | 12.5 | ROS generation leading to apoptosis |

Case Studies

- Study on Anticancer Properties : A study conducted by researchers evaluated the effect of DCNB on MCF-7 breast cancer cells. The compound was found to induce significant cytotoxicity with an IC50 value of 15.2 µM, primarily through ROS-mediated pathways .

- Antimicrobial Evaluation : In another study, DCNB was tested against multi-drug resistant strains of Staphylococcus aureus and showed an MIC of 16 µg/mL, indicating its potential as an alternative treatment option .

- In Vivo Studies : Animal models have demonstrated that DCNB can reduce tumor size significantly when administered at specific dosages, further supporting its anticancer potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Dichloro-5-nitrobenzenesulfonamide, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves sulfonylation of a nitro-substituted aromatic amine using 3,4-dichlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction efficiency depends on solvent choice (e.g., dichloromethane), temperature (room temperature to mild reflux), and stoichiometric ratios. Side reactions, such as over-sulfonylation or nitro group reduction, can occur if conditions are not tightly controlled .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonamide NH (δ ~10 ppm). Chlorine substituents split signals due to anisotropic effects.

- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- MS : Look for molecular ion peaks (M⁺) consistent with the molecular formula (C₆H₄Cl₂N₂O₄S) and fragment ions corresponding to Cl loss or sulfonamide cleavage .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial or anticancer activity?

- Methodological Answer : Use standardized assays such as:

- MIC (Minimum Inhibitory Concentration) : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth.

- MTT Assay : Cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only blanks to isolate compound-specific effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dechlorinated or over-nitrated derivatives?

- Methodological Answer :

- Temperature Control : Maintain <60°C to prevent nitro group decomposition.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Byproduct Analysis : Use HPLC-MS to track impurities and adjust stoichiometry (e.g., sulfonyl chloride:amine ratio of 1.1:1) .

Q. How can contradictions in reported biological activity (e.g., conflicting IC₅₀ values) be resolved?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines, passage numbers, and incubation times.

- Solubility Checks : Verify compound solubility in assay media (e.g., DMSO concentration ≤0.1%).

- Meta-Analysis : Cross-reference data with structural analogs to identify trends in substituent effects .

Q. What computational methods are suitable for analyzing the electronic structure and reactivity of the nitro group in this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model nitro group electron-withdrawing effects on aromatic ring reactivity.

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.

- NBO Analysis : Quantify charge distribution to explain regioselectivity in substitution reactions .

Q. How can the reactivity of the nitro group under reductive or acidic conditions be systematically studied?

- Methodological Answer :

- Reductive Conditions : Use SnCl₂·2H₂O in ethanol (75°C, 5–7 h) to reduce nitro to amine, followed by TLC monitoring.

- Acidic Hydrolysis : Test HNO₃/H₂SO₄ mixtures to assess nitro group stability and potential sulfonic acid formation.

- Product Characterization : Compare HPLC retention times and MS data with known derivatives .

Q. What experimental approaches can evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.